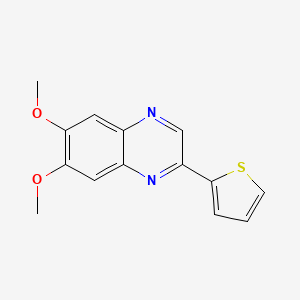
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is a fused heterocycle system consisting of a benzene ring and a pyrazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)-, the reaction can be carried out using ammonium bifluoride as a catalyst in an aqueous ethanol solvent system, yielding the desired product in high efficiency . Another method involves the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate .
Industrial Production Methods
Industrial production of quinoxaline derivatives often focuses on green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are common approaches. These methods not only enhance the yield but also reduce the cost and toxicity associated with traditional catalytic processes .
化学反応の分析
Types of Reactions
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for quinoxaline derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
科学的研究の応用
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial, antiviral, and antifungal activities.
Medicine: Potential therapeutic agent for treating cancer, AIDS, and other infectious diseases.
Industry: Used in the development of optoelectronic materials and as a component in insecticides, herbicides, and fungicides
作用機序
The mechanism of action of Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- involves its interaction with various molecular targets and pathways. It can inhibit the activity of specific enzymes, disrupt cellular processes, and interfere with the replication of pathogens. The compound’s unique structure allows it to bind effectively to its targets, leading to its diverse biological activities .
類似化合物との比較
Quinoxaline, 6,7-dimethoxy-2-(2-thienyl)- can be compared with other similar compounds such as quinazolines, phthalazines, and cinnolines. These compounds share a similar fused ring system but differ in their substituents and biological activities. Quinoxaline derivatives are particularly notable for their broad spectrum of pharmacological effects, making them unique among nitrogen-containing heterocycles .
List of Similar Compounds
- Quinolines
- Quinazolines
- Phthalazines
- Cinnolines
特性
CAS番号 |
174892-02-5 |
|---|---|
分子式 |
C14H12N2O2S |
分子量 |
272.32 g/mol |
IUPAC名 |
6,7-dimethoxy-2-thiophen-2-ylquinoxaline |
InChI |
InChI=1S/C14H12N2O2S/c1-17-12-6-9-10(7-13(12)18-2)16-11(8-15-9)14-4-3-5-19-14/h3-8H,1-2H3 |
InChIキー |
ULSDSZXSWKTUQG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)C3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


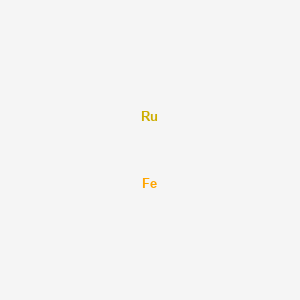
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
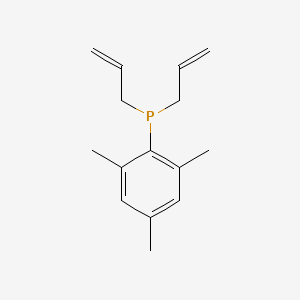
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
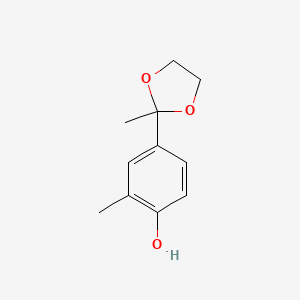
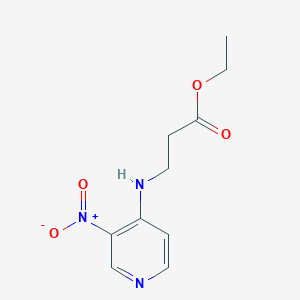
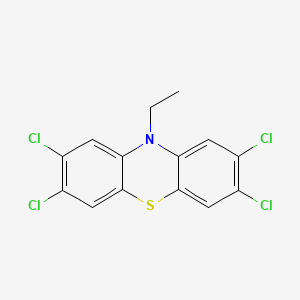
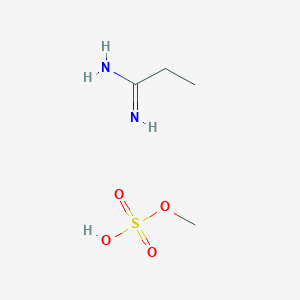

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)

![3-Phenyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yl)prop-2-enamide](/img/structure/B12566406.png)
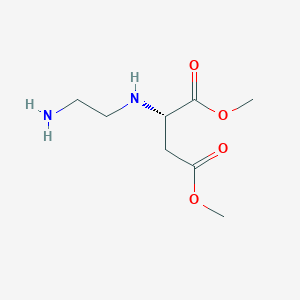
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
